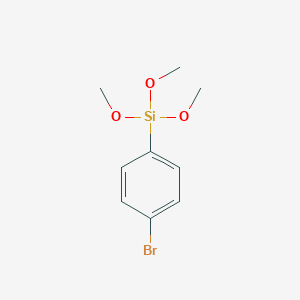

(4-Bromophenyl)trimethoxysilane

Vue d'ensemble

Description

(4-Bromophenyl)trimethoxysilane is an organosilicon compound with the molecular formula C9H13BrO3Si. It is a member of the silane family, which are compounds containing silicon atoms bonded to organic groups and alkoxy groups. This compound is commonly used as a silane coupling agent, which helps to improve the adhesion between organic and inorganic materials .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)trimethoxysilane typically involves the reaction of 4-bromophenylmagnesium bromide with trimethoxysilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis of the silane groups. The reaction conditions usually include a temperature range of 0-25°C and a solvent such as tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to achieve the desired purity. The use of automated reactors and controlled environments ensures consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions

(4-Bromophenyl)trimethoxysilane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in solvents like THF or dichloromethane at room temperature.

Hydrolysis: Water or aqueous solutions are used under acidic or basic conditions to promote hydrolysis.

Major Products Formed

Substitution Reactions: Products include various substituted phenyltrimethoxysilanes.

Hydrolysis: The major products are silanols and siloxanes.

Applications De Recherche Scientifique

Chemical Properties and Structure

(4-Bromophenyl)trimethoxysilane has the molecular formula and consists of a bromophenyl group attached to a trimethoxysilane moiety. This structure enables it to function as a silane coupling agent, facilitating bonding between organic and inorganic materials.

Silane Coupling Agent

Functionality : As a silane coupling agent, this compound enhances adhesion between different materials, particularly in composite systems. It forms covalent bonds with siliceous surfaces, improving mechanical strength and durability.

Applications :

- Composite Materials : Used in the production of composite materials where enhanced adhesion is critical.

- Surface Modification : Effective in modifying the surface properties of various substrates to improve wettability and adhesion.

Nanotechnology

Role in Nanocomposites : The compound is utilized in the synthesis of nanocomposites, where it acts as a linking agent between nanoparticles and polymer matrices. This application is crucial for developing advanced materials with tailored properties.

Case Study : A study demonstrated that incorporating this compound into polymer nanocomposites significantly improved mechanical properties compared to composites without silane treatment .

Biomedical Applications

Drug Delivery Systems : The unique properties of this compound allow it to be used in drug delivery systems. Its ability to form stable bonds with biological molecules makes it suitable for creating biocompatible surfaces.

Case Study : Research has shown that silanized surfaces using this compound exhibit enhanced cell adhesion and proliferation, indicating potential for use in tissue engineering .

Analytical Chemistry

Fluorescent Detection : The compound can be utilized in the development of fluorescent silane layers for detecting explosives. Its bromophenyl group enhances the reactivity necessary for forming detection reagents.

Application Example : A patent outlines methods for using this compound in creating layers that respond to explosive materials through fluorescence, demonstrating its utility in security applications .

Data Table: Applications Overview

| Application Area | Functionality | Example Use Case |

|---|---|---|

| Silane Coupling Agent | Enhances adhesion between organic/inorganic materials | Composite manufacturing |

| Nanotechnology | Links nanoparticles with polymers | Improved mechanical properties in nanocomposites |

| Biomedical Applications | Biocompatible surfaces for drug delivery | Enhanced cell adhesion in tissue engineering |

| Analytical Chemistry | Fluorescent detection of explosives | Security applications for explosive detection |

Environmental Applications

The compound's properties are being explored for environmental remediation, particularly in the removal of pollutants from water sources. Its ability to bond with various contaminants makes it a candidate for developing filtration systems.

Mécanisme D'action

The mechanism of action of (4-Bromophenyl)trimethoxysilane involves the hydrolysis of the trimethoxysilane groups to form silanols. These silanols can then condense to form siloxane bonds, which improve the adhesion between organic and inorganic materials. The bromine atom can participate in substitution reactions, allowing for further functionalization of the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (4-Chlorophenyl)trimethoxysilane

- (4-Fluorophenyl)trimethoxysilane

- (4-Methylphenyl)trimethoxysilane

Uniqueness

(4-Bromophenyl)trimethoxysilane is unique due to the presence of the bromine atom, which provides additional reactivity for substitution reactions. This allows for greater versatility in functionalization compared to similar compounds with different substituents .

Activité Biologique

(4-Bromophenyl)trimethoxysilane is a silane compound characterized by its unique chemical structure, which includes a bromophenyl group and three methoxy groups attached to silicon. Its biological activity has garnered interest in various fields, including materials science, biochemistry, and pharmacology. This article reviews the current understanding of the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.

The molecular formula of this compound is . The presence of the bromine atom and methoxy groups contributes to its reactivity and potential applications in medicinal chemistry and materials science.

Biological Activities

Research indicates that this compound exhibits several biological activities, primarily due to its ability to interact with various biological systems. The following sections summarize key findings related to its antimicrobial properties, cytotoxicity, and potential applications in drug delivery.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of compounds structurally similar to this compound. For instance, derivatives with bromine substitutions on aromatic rings have been shown to possess significant antimicrobial activity against various bacterial strains.

Table 1: Antimicrobial Activity of Brominated Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| DHP acid-1 | S. aureus | 16 µg/mL |

| DHP acid-3 | P. aeruginosa | 64 µg/mL |

The above table illustrates that this compound has a comparable MIC to other known antimicrobial agents, indicating its potential as an effective antibacterial compound .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies indicate that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Mitochondrial dysfunction |

| A549 | 25 | Oxidative stress |

The data suggest that this compound exhibits significant cytotoxicity against these cancer cell lines, making it a candidate for further development as an anticancer agent .

Case Studies

A notable case study involved the synthesis of novel silane-based compounds for drug delivery applications. Researchers incorporated this compound into polymeric matrices designed for targeted drug delivery systems. The results demonstrated enhanced drug loading efficiency and controlled release profiles, highlighting the compound's utility in pharmaceutical formulations.

Propriétés

IUPAC Name |

(4-bromophenyl)-trimethoxysilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrO3Si/c1-11-14(12-2,13-3)9-6-4-8(10)5-7-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXDAEMGSYZHGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C1=CC=C(C=C1)Br)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17043-05-9 | |

| Record name | 1-Bromo-4-(trimethoxysilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17043-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.